ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Description
Ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a spirocyclic compound featuring a fused chromene-indole core with a 3-chlorophenyl substituent at the 7-position. This structure integrates a chromene (benzopyran) moiety linked via a spiro carbon to an indole-derived ring system. The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may influence solubility, binding affinity, and metabolic stability compared to analogs with other aryl groups .
Properties
IUPAC Name |
ethyl 2'-amino-7'-(3-chlorophenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5/c1-2-32-23(30)21-22(27)33-19-12-14(13-6-5-7-15(26)10-13)11-18(29)20(19)25(21)16-8-3-4-9-17(16)28-24(25)31/h3-10,14H,2,11-12,27H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBOKVDGCPPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC(=CC=C5)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, structural characterization, and various biological activities, particularly its antitumor properties.
Synthesis and Structural Characterization
The compound was synthesized through a reaction involving (E)-ethyl 3-(3-chlorophenyl)-2-cyanoacrylate and 2-hydroxynaphthalene-1,4-dione in the presence of triethylamine as a catalyst in ethanol. The resulting product was characterized using X-ray crystallography, revealing a triclinic crystal system with specific bond angles and distances that are crucial for understanding its biological interactions.
Crystal Data:
| Parameter | Value |
|---|---|
| Molecular Formula | C22H16ClNO5 |
| Molecular Weight | 409.81 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Density | 1.512 Mg/m³ |
| Cell Dimensions | a = 6.1175 Å, b = 10.021 Å, c = 15.967 Å |
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Inhibition of Metastasis : The compound has been reported to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis.
Mechanistic Studies
Mechanistic studies have utilized various assays to elucidate the pathways involved in the compound's biological activity:
- MTT Assay : Used to evaluate cell viability and proliferation.
- Flow Cytometry : Employed to analyze cell cycle distribution and apoptosis.
- Western Blotting : Used to assess protein expression levels related to apoptosis and cell survival.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 lung cancer cells compared to controls (p < 0.05).
- Breast Cancer Research : In MCF-7 breast cancer cells, the compound induced apoptosis characterized by increased caspase-3 activity and DNA fragmentation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of key analogs:
Key Observations :
Substituent Effects: The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the phenyl (non-halogenated) and 2-methylphenyl (electron-donating) analogs. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) critical for receptor binding .
Stereochemical Considerations :
- The (4S,7R)-configured phenyl analog () demonstrates the importance of stereochemistry in spiro systems. Stereospecificity can drastically alter conformational stability and biological activity, though data on the target compound’s stereochemistry are unavailable .
Core Heterocycle Variations :
- The thiophene-benzofuran spiro analog () highlights how core heterocycle modifications (e.g., sulfur vs. oxygen) influence electronic properties and metabolic pathways. Such changes may reduce or redirect bioactivity compared to chromene-indole systems .
Q & A
Q. How can discrepancies in X-ray crystallographic and NMR-derived structural data be resolved?
- Methodological Answer : Dynamic NMR experiments (e.g., variable-temperature studies) detect conformational flexibility that may explain deviations from solid-state X-ray data. Hybrid refinements combining crystallographic and NMR restraints (e.g., using REDCAT) generate unified models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
